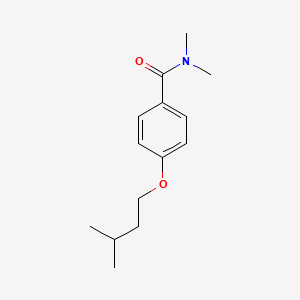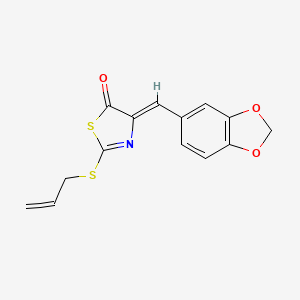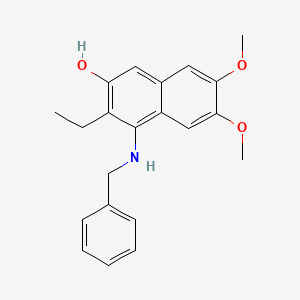![molecular formula C23H20N2O2 B4961923 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves several key steps, including the formation of the quinazolinone core and subsequent functionalization. A notable method for synthesizing quinazolinone derivatives, such as 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, includes cyclization reactions catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate under mild conditions (Cheng et al., 2013). This one-pot synthesis approach provides a convenient route for the formation of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes.
Molecular Structure Analysis
The molecular structure of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone includes a quinazolinone core with specific substitutions that affect its physical and chemical properties. The structural analysis often involves crystallography to determine the arrangement of atoms within the molecule. For example, the synthesis and crystal structure analysis of related quinazolinone compounds provide insights into the interactions and conformations that could be applicable to understanding the structural characteristics of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone (Yong, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization, phosphorylation, and reactions with radicals, which can be used to introduce different functional groups or to modify the molecular structure. For instance, the visible-light-induced cascade cyclization of 3-(2-(ethynyl)phenyl)quinazolinones to phosphorylated quinolino[2,1-b]quinazolinones demonstrates the reactivity of quinazolinone derivatives under photocatalytic conditions (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are influenced by the molecular structure and substituents on the quinazolinone core. Analysis of the physical properties involves techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
Chemical Properties Analysis
The chemical properties of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, such as reactivity, stability, and antioxidant activity, are determined by its functional groups and molecular structure. Quinazolinones exhibit a range of biological activities, including antioxidant properties, which are explored through various assays to understand the structure-activity relationships (Mravljak et al., 2021).
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit antibacterial activity by binding to penicillin-binding proteins . They have also been synthesized as potential anticonvulsant and antidepressant agents .
Mode of Action
For instance, in the case of antibacterial activity, the compound may inhibit the function of penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Biochemical Pathways
Given the potential targets, it can be speculated that the compound may affect pathways related to bacterial cell wall synthesis or neuronal signaling, depending on its specific targets .
Result of Action
Based on the potential targets, it can be inferred that the compound may lead to bacterial cell death or modulation of neuronal activity .
properties
IUPAC Name |
3-[3-(2-phenylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23-20-12-4-6-13-21(20)24-17-25(23)15-8-16-27-22-14-7-5-11-19(22)18-9-2-1-3-10-18/h1-7,9-14,17H,8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQOKJDAKUMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)